(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14(23)21-20-22(18-12-28(24,25)13-19(18)27-20)16-7-9-17(10-8-16)26-11-15-5-3-2-4-6-15/h2-10,18-19H,11-13H2,1H3 |
InChI Key |
KILDNONXOQANBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Halo Ketones with Thiourea Derivatives
A validated approach for thiazole synthesis involves α-halo ketones reacting with thioureas or thioamides. For the tetrahydrothieno[3,4-d]thiazole system:
-
Bromination of tetrahydrothiophene-3-one : Treatment with N-bromosuccinimide (NBS) in ethanol yields 3-bromotetrahydrothiophene-3-one.
-
Thiazole ring closure : Reaction with thiourea in the presence of potassium thiocyanate (KSCN) forms the thiazole ring via nucleophilic substitution and cyclization.
-
Oxidation to sulfone : Hydrogen peroxide (H₂O₂) or oxone in acetic acid oxidizes the thiophene sulfur atoms to sulfones.
Key conditions :
One-Pot Multi-Component Synthesis
Modern protocols emphasize one-pot procedures to minimize isolation steps:
-
Bromination and thiocyanation :
-
Tetrahydrothiophene-3-one + NBS → α-bromo ketone
-
Addition of KSCN introduces the thiocyanate group.
-
-
Cyclocondensation :
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Reaction with 4-(benzyloxy)aniline forms the thiazole-imine intermediate.
-
-
Oxidation :
-
In situ oxidation with H₂O₂ yields the sulfone groups.
-
Advantages :
N-Acylation to Form the Acetamide Moiety
The final step involves acetylation of the thiazole-imine nitrogen:
-
Reaction with acetyl chloride :
-
Solvent optimization :
Yield : 65–80% after recrystallization from ethanol.
Stereochemical Control and Z-Isomer Isolation
The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the acetamide carbonyl and thiazole nitrogen. Isolation methods include:
-
Crystallization : Ethanol/water mixtures preferentially crystallize the Z-isomer.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents.
Analytical Characterization Data
Table 1: Spectroscopic Data for (Z)-N-(3-(4-(Benzyloxy)phenyl)-5,5-Dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Reported Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise cyclization | 58 | 95 | 24 |
| One-pot synthesis | 72 | 98 | 12 |
| Pd-catalyzed coupling | 65 | 93 | 18 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation .
Medicine
In medicine, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. Its electron-deficient nature and high oxidative stability make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound binds to the ATP binding site of EGFR kinase, preventing its activation and downstream signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Methoxy Substitution ()
The compound 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide (RN: 902047-85-2) features a 2-methoxy group on both the phenyl ring and the acetamide side chain. Compared to the target compound’s benzyloxy group, the methoxy substituent reduces steric bulk and may lower lipophilicity (logP), impacting solubility. The electron-donating methoxy group could also alter electronic properties, affecting reactivity in nucleophilic or electrophilic reactions .
3,4-Dimethoxy Substitution ()
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]acetamide introduces two methoxy groups at positions 3 and 4 of the phenyl ring. The increased electron density from the dimethoxy groups may enhance resonance stabilization of the heterocyclic system. This substitution pattern could also improve binding affinity to targets requiring planar aromatic interactions, such as enzyme active sites .
Heterocyclic Core Modifications
Thiadiazole Derivatives ()
Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) replace the tetrahydrothieno[3,4-d]thiazole core with a thiadiazole ring. Key differences include:
- Spectral Data : IR spectra of 8a show dual C=O stretches at 1679 and 1605 cm⁻¹, while the target compound’s sulfone group would exhibit strong S=O stretches near 1150–1300 cm⁻¹ .
Triazole Derivatives ()
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) replaces the thiazole/thiadiazole core with a triazole ring. Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability due to their aromatic nitrogen atoms. However, they lack the sulfone group, which in the target compound may contribute to solubility or electrostatic interactions .
Functional Group Comparisons
Acetamide vs. Benzamide Side Chains
The target compound’s acetamide group (R=CH₃CO) contrasts with benzamide derivatives like N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6). Benzamide groups introduce additional aromaticity, which may enhance π-π stacking but reduce solubility. The acetamide’s smaller size could improve steric compatibility in tight binding pockets .
Active Methylene Adducts ()
Compounds such as 8b and 8c incorporate ethyl ester or phenyl-substituted nicotinic acid groups. These bulky substituents increase molecular weight and may hinder diffusion across biological membranes compared to the target compound’s benzyloxy group .
Biological Activity
Chemical Structure
This compound belongs to a class of thieno-thiazole derivatives, which are known for their diverse biological activities. The presence of the benzyloxy group and the thiazole moiety suggests potential interactions with various biological targets.
Biological Activity
1. Anticancer Activity
Thieno-thiazole derivatives have been studied for their anticancer properties. They may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancerous cells. For example, compounds with similar structures have shown activity against various cancer cell lines, including breast and lung cancer.
2. Antimicrobial Activity
Many thieno-thiazole derivatives possess antimicrobial properties. They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The benzyloxy group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against microbial pathogens.
3. Anti-inflammatory Effects
Compounds in this class often demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines or pathways such as NF-kB. This makes them potential candidates for treating inflammatory diseases.
Research Findings
Numerous studies have investigated the biological activities of thieno-thiazole derivatives:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that a related thieno-thiazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
- Case Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted that a similar thiazole derivative showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Thieno[3,4-d]thiazole derivative A | Anticancer | MCF-7 (breast cancer) | 12 µM |
| Thieno[3,4-d]thiazole derivative B | Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Thieno[3,4-d]thiazole derivative C | Anti-inflammatory | RAW 264.7 macrophages | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
